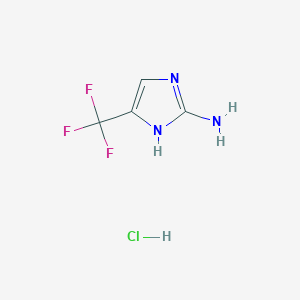![molecular formula C12H17N5 B1458628 1-(2-Méthylpyrazolo[1,5-a]pyrazin-4-yl)pipéridin-4-amine CAS No. 1707372-39-1](/img/structure/B1458628.png)
1-(2-Méthylpyrazolo[1,5-a]pyrazin-4-yl)pipéridin-4-amine
Vue d'ensemble
Description
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrazine intermediate reacts with piperidine derivatives under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of related compounds with distinct chemical and biological properties.
Pyrrolopyrazines: These compounds have a different ring fusion but exhibit comparable reactivity and applications.
The uniqueness of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(13)3-6-16/h4,7-8,10H,2-3,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUJLUKUCQPVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)











![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)
